

# biological function of CHMFL-PI4K-127

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | CHMFL-PI4K-127 |           |
| Cat. No.:            | B15620493      | Get Quote |

An In-depth Technical Guide on the Biological Function of CHMFL-PI4K-127

### Introduction

CHMFL-PI4K-127 is a novel, potent, and selective inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[1][2] Developed through structure-based drug design, it belongs to the bipyridine-sulfonamide chemical class.[2][3][4] The compound has demonstrated significant anti-malarial activity against both the blood and liver stages of the Plasmodium parasite, identifying it as a promising drug candidate to combat malaria, including drug-resistant strains.[1][2][3] The targeting of PfPI4K represents a novel mechanism of action that is crucial for overcoming existing artemisinin resistance.[1]

### **Mechanism of Action**

CHMFL-PI4K-127 functions by directly inhibiting the enzymatic activity of PfPI4K.[2] This kinase is essential for the parasite's lifecycle, playing a critical role in the synthesis of phosphoinositides, which are vital lipid regulators for cellular signaling and membrane trafficking.[1][5] By blocking PfPI4K, CHMFL-PI4K-127 disrupts these fundamental processes, leading to parasite death. A key advantage of this inhibitor is its high selectivity for the parasite's kinase over human lipid and protein kinases, which suggests a lower potential for host toxicity.[1][2][3][6]





Click to download full resolution via product page

Caption: Mechanism of CHMFL-PI4K-127 action on the PfPI4K signaling pathway.



## **Quantitative Data**

The efficacy of **CHMFL-PI4K-127** has been quantified through various in vitro and in vivo studies. The data highlights its high potency and effectiveness against multiple parasite forms.

Table 1: In Vitro Activity of CHMFL-PI4K-127

| Parameter | Target/Strain                        | Value           | Reference    |
|-----------|--------------------------------------|-----------------|--------------|
| IC50      | PfPI4K Enzyme                        | 0.9 nM          | [1][2][6]    |
| EC50      | P. falciparum (3D7 strain)           | 25 nM (25.1 nM) | [1][2][3][6] |
| EC50      | Drug-Resistant P. falciparum Strains | 23-47 nM        | [1][2][3][6] |

# Table 2: In Vivo Efficacy of CHMFL-PI4K-127 in Rodent Models

| Parasite Stage | Administration | Dosage   | Outcome                   | Reference    |
|----------------|----------------|----------|---------------------------|--------------|
| Blood Stage    | Oral           | 80 mg/kg | Anti-malarial<br>Efficacy | [1][2][3][6] |
| Liver Stage    | Oral           | 1 mg/kg  | Anti-malarial<br>Efficacy | [1][2][3][6] |

# **Experimental Protocols**

While detailed, step-by-step protocols are not available in the referenced literature, the abstracts describe the types of experiments conducted to characterize **CHMFL-PI4K-127**.

 Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) against the target enzyme, PfPI4K, was determined using a biochemical assay. This typically involves incubating the purified enzyme with its substrate (ATP and phosphatidylinositol) and varying concentrations of the inhibitor to measure the reduction in kinase activity.

## Foundational & Exploratory





- In Vitro Anti-malarial Activity Assay: The half-maximal effective concentration (EC50) was
  determined against cultured P. falciparum parasites. This involves exposing parasite cultures
  (including standard 3D7 and various drug-resistant strains) to a range of CHMFL-PI4K-127
  concentrations and measuring parasite viability after a set incubation period, often using
  methods like SYBR Green I-based fluorescence assay.
- Kinase Selectivity Profiling: The selectivity of **CHMFL-PI4K-127** was assessed by testing its inhibitory activity against a panel of human lipid and protein kinases. This is crucial to predict potential off-target effects and ensure the compound's safety profile.[1][2][6]
- In Vivo Efficacy Studies: The anti-malarial efficacy was evaluated in rodent models infected with Plasmodium. For the blood stage, infected models were treated orally with the compound, and parasitemia was monitored.[1][2][3] For the liver stage, models were treated orally around the time of infection with sporozoites, and the development of liver schizonts or subsequent blood-stage infection was assessed.[1][2][3]
- Pharmacokinetic (PK) Studies: The compound's absorption, distribution, metabolism, and excretion (ADME) properties were evaluated in both rats and mice to ensure it has favorable characteristics for oral administration and systemic exposure.[2][3][6]





Click to download full resolution via product page

Caption: General experimental workflow for the development of CHMFL-PI4K-127.



## Conclusion

**CHMFL-PI4K-127** is a highly potent and selective PfPI4K inhibitor with a novel bipyridine-sulfonamide scaffold. Its demonstrated ability to act against both blood and liver stages of the Plasmodium parasite, including drug-resistant strains, underscores its potential as a next-generation anti-malarial agent.[1][2][3] The favorable pharmacokinetic properties further support its development as an orally administered drug.[2][3][6] **CHMFL-PI4K-127** represents a significant advancement in the search for new chemotypes with novel mechanisms to combat the global threat of malaria.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Scientists Discover Novel Kinase Inhibitor Against Plasmodium----High Magnetic Field Laboratory, Chinese Academy of Sciences [english.hmfl.cas.cn]
- 2. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. CHMFL-PI4K-127 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Crucial role of phosphatidylinositol 4-kinase IIIα in development of zebrafish pectoral fin is linked to phosphoinositide 3-kinase and FGF signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [biological function of CHMFL-PI4K-127]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620493#biological-function-of-chmfl-pi4k-127]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com